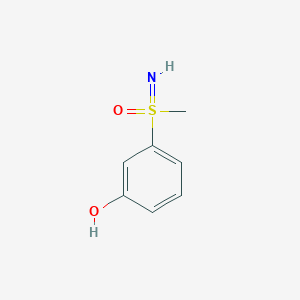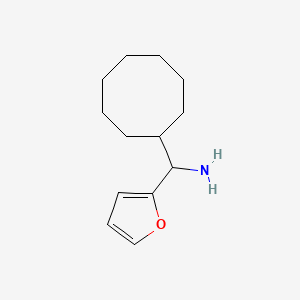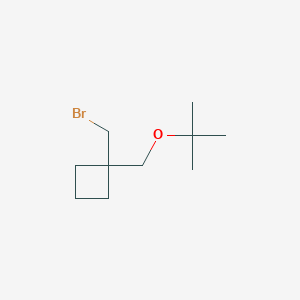
1-(Bromomethyl)-1-(tert-butoxymethyl)cyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Bromomethyl)-1-(tert-butoxymethyl)cyclobutane is an organic compound that features a cyclobutane ring substituted with a bromomethyl group and a tert-butoxymethyl group. This compound is of interest in organic synthesis due to its potential reactivity and utility in forming more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(tert-butoxymethyl)cyclobutane typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through [2+2] cycloaddition reactions of alkenes.
Introduction of the tert-butoxymethyl group: This can be done by reacting the cyclobutane with tert-butyl alcohol in the presence of an acid catalyst.
Bromomethylation: The final step involves the bromomethylation of the cyclobutane ring, which can be achieved using bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
1-(Bromomethyl)-1-(tert-butoxymethyl)cyclobutane can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce new functional groups.
Reduction: The compound can be reduced to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(azidomethyl)-1-(tert-butoxymethyl)cyclobutane.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Could be used in the synthesis of pharmaceutical agents.
Industry: May be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(Bromomethyl)-1-(tert-butoxymethyl)cyclobutane would depend on its specific application. For example, in a nucleophilic substitution reaction, the bromomethyl group would act as a leaving group, allowing the nucleophile to attach to the cyclobutane ring.
相似化合物的比较
Similar Compounds
1-(Chloromethyl)-1-(tert-butoxymethyl)cyclobutane: Similar structure but with a chlorine atom instead of a bromine atom.
1-(Bromomethyl)-1-(methoxymethyl)cyclobutane: Similar structure but with a methoxymethyl group instead of a tert-butoxymethyl group.
属性
分子式 |
C10H19BrO |
|---|---|
分子量 |
235.16 g/mol |
IUPAC 名称 |
1-(bromomethyl)-1-[(2-methylpropan-2-yl)oxymethyl]cyclobutane |
InChI |
InChI=1S/C10H19BrO/c1-9(2,3)12-8-10(7-11)5-4-6-10/h4-8H2,1-3H3 |
InChI 键 |
VDBINLDGDVQWFI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OCC1(CCC1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


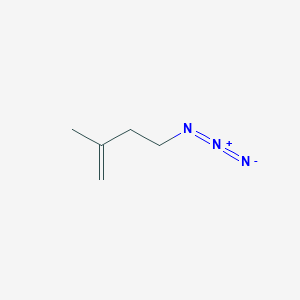

![2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonylchloride](/img/structure/B13647681.png)
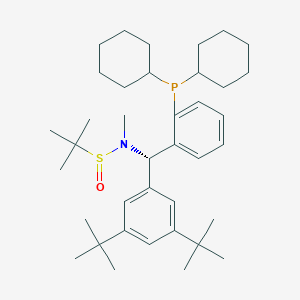


![(6R)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile](/img/structure/B13647711.png)
![(S)-4-(Fmoc-amino)-2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]butanoic Acid](/img/structure/B13647723.png)

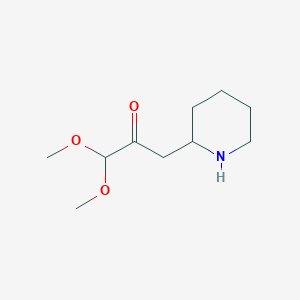
![6-Amino-4-(2-hydroxyethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13647751.png)
